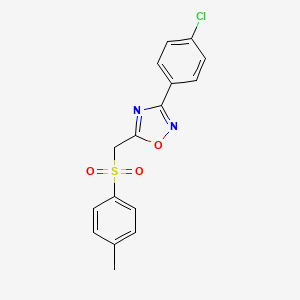

3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-11-2-8-14(9-3-11)23(20,21)10-15-18-16(19-22-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXKAMLKLENPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzohydrazide with tosylmethyl isocyanide in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the tosylmethyl group.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the tosylmethyl group, while oxidation and reduction can modify the oxadiazole ring or the substituents.

Scientific Research Applications

Anticancer Properties

The 1,2,4-oxadiazole scaffold, including derivatives like 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, has been extensively studied for its anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Enzymes : Compounds have shown activity against enzymes such as thymidine phosphorylase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation. For instance, one study reported that a derivative exhibited significant inhibitory activity against breast cancer cells (MCF-7) with IC50 values comparable to established anticancer drugs .

- Molecular Docking Studies : Structural modifications of oxadiazole derivatives have been linked to enhanced binding affinities with target proteins involved in cancer progression. For example, the introduction of electron-donating groups on specific positions of the benzene ring improved the anticancer efficacy of certain derivatives .

Antimicrobial Activity

Research has demonstrated that this compound derivatives possess antimicrobial properties. A study indicated that synthesized compounds exhibited significant antibacterial and antifungal activities against various pathogens . This antimicrobial potential is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Neuroprotective Effects

Recent investigations have suggested that some oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds derived from this scaffold have shown moderate to high inhibition rates against these enzymes .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films contributes to its potential in developing efficient electronic devices .

Photophysical Properties

Studies have explored the photophysical characteristics of oxadiazole derivatives, which are promising for use in photonic devices due to their favorable luminescent properties. These compounds can be integrated into various optoelectronic applications owing to their stability and light-emitting capabilities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sirt2 Inhibitors with Cyclic Amine Substituents

Moniot et al. (2017) synthesized derivatives such as 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole (21a) and a haloalkyl-substituted analog (21b). These compounds exhibited IC50 values of 10 µM and 1.5 µM, respectively, against Sirt2, highlighting the critical role of position 5 substituents.

Anti-Inflammatory Oxadiazole Derivatives

Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and its dimethoxyphenyl analog demonstrated 59.5% and 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . Unlike the Sirt2-targeted derivatives, these compounds feature ketone-linked substituents at position 2 and chlorophenyl/dimethoxyphenyl groups at position 5, underscoring how positional and functional group variations dictate therapeutic applications.

Sulfur-Containing Derivatives

Substituent Position Sensitivity

The chlorophenyl group’s position significantly impacts activity. For example, 3-(2-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole () features an ortho-chlorophenyl group, which may induce steric clashes in enzyme binding pockets compared to the para-substituted analog .

Comparative Data Table

Key Observations

Position 5 Dominates Activity : Cyclic amines (piperidine) and haloalkyls favor Sirt2 inhibition, while ketone-linked groups enable anti-inflammatory effects.

Sulfur Chemistry : Sulfonyl (tosylmethyl) vs. sulfanyl (triazolylsulfanylmethyl) groups modulate solubility and target interactions.

Steric and Electronic Effects : Para-substituted aromatics optimize binding, whereas ortho-substituents or bulky groups (cyclohexyl) may reduce efficacy.

Biological Activity

3-(4-Chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

- Molecular Formula : CHClNO

- Molecular Weight : 229.06 g/mol

- CAS Number : 57238-75-2

- InChI Key : BJVYSQGEJHKTBW-UHFFFAOYSA-N

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The compound this compound has been investigated for its ability to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell metabolism and growth.

-

Mechanism of Action :

- Inhibition of thymidylate synthase (TS), which is essential for DNA synthesis.

- Interaction with HDACs, leading to altered gene expression and apoptosis in cancer cells.

- Case Studies :

| Compound | Cell Line | IC (µM) | Comparison Drug | Comparison Drug IC (µM) |

|---|---|---|---|---|

| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 100 |

| 3b | MCF-7 | 5.12 | Tamoxifen | 5.12 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Studies have shown that these compounds can reduce inflammation markers and modulate immune responses.

- Research Findings :

| Compound Name | Activity Level |

|---|---|

| [3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazole-2yl]benzamide] | High |

| [4-Nitro-N-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2yl]benzamide] | Moderate |

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Common methods include:

- Condensation Reactions : Utilizing tosyl chloride and thiosemicarbazide derivatives to form the oxadiazole ring.

- Cyclization Reactions : Employing various catalysts to facilitate the formation of the five-membered ring structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical route involves cyclization of amidoxime derivatives with acyl chlorides in pyridine under reflux (e.g., 114°C for 1.5 hours). Post-reaction purification via column chromatography and recrystallization (e.g., dichloromethane) yields pure product (76% reported). Optimization includes adjusting solvent polarity, stoichiometric ratios of reactants, and temperature gradients to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl or oxadiazole rings). Mass spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography resolves conformational details (e.g., dihedral angles between aromatic rings) .

Q. How does the crystal structure of related 1,2,4-oxadiazole derivatives inform conformational analysis of this compound?

- Methodological Answer : X-ray data from analogs reveal planar oxadiazole rings with slight twists (e.g., 9.5° dihedral angle between oxadiazole and chlorophenyl rings). Such structural insights guide predictions of intermolecular interactions (e.g., C–H···Cl hydrogen bonding) and packing behavior in solid-state studies .

Advanced Research Questions

Q. What strategies mitigate side reactions during the cyclization step of 1,2,4-oxadiazole synthesis?

- Methodological Answer : Side reactions (e.g., over-chlorination or hydrolysis) are minimized using anhydrous solvents (e.g., dry pyridine), controlled reagent addition rates, and inert atmospheres. Monitoring via Thin-Layer Chromatography (TLC) ensures reaction progress, while post-synthetic purification (e.g., flash chromatography) isolates the target compound .

Q. How can in vitro bioactivity data for this compound be reconciled with conflicting reports in literature?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial efficacy) may arise from assay conditions (e.g., cell line variability or concentration thresholds). Validate findings using standardized protocols (e.g., IC₅₀ determination) and compare with structurally similar oxadiazoles (e.g., 5-aryl derivatives) to isolate substituent-specific effects .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., electrophilic tosylmethyl group). Fukui indices and Molecular Electrostatic Potential (MEP) maps further quantify susceptibility to nucleophilic attack or radical interactions .

Q. How do steric and electronic effects of the tosylmethyl group influence the compound’s pharmacological profile?

- Methodological Answer : The tosylmethyl group’s electron-withdrawing nature enhances oxidative stability and modulates binding to biological targets (e.g., enzyme active sites). Steric bulk may limit membrane permeability, requiring comparative studies with smaller substituents (e.g., methyl or hydrogen) to delineate structure-activity relationships .

Q. What safety protocols are critical when handling intermediates in its synthesis?

- Methodological Answer : Chlorinated intermediates (e.g., 4-chlorophenyl precursors) require fume hoods, nitrile gloves, and eye protection. Waste containing pyridine or halogenated byproducts must be neutralized before disposal. Regular air monitoring and Material Safety Data Sheet (MSDS) reviews are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.